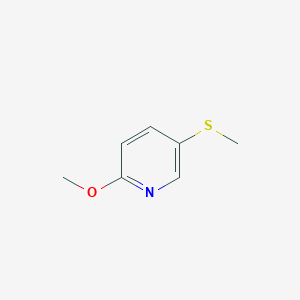

2-Methoxy-5-(methylthio)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

2-methoxy-5-methylsulfanylpyridine |

InChI |

InChI=1S/C7H9NOS/c1-9-7-4-3-6(10-2)5-8-7/h3-5H,1-2H3 |

InChI Key |

VWFBEKMKEANBOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)SC |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxy-5-(methylthio)pyridine chemical structure and properties

The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 2-Methoxy-5-(methylthio)pyridine , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.

Synonyms: 5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-methylsulfanylpyridine Chemical Class: Pyridine Thioether Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

2-Methoxy-5-(methylthio)pyridine is a disubstituted pyridine scaffold characterized by an electron-donating methoxy group at the C2 position and a methylthio ether moiety at the C5 position.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR ligands , and agrochemical insecticides . Its unique electronic profile—combining the inductive withdrawal of the pyridine nitrogen with the mesomeric donation of the methoxy and methylthio groups—makes it a valuable bioisostere for substituted benzenes in drug design.

Chemical Identity & Structural Analysis[2]

This compound is distinct from its isomer, 5-methoxy-2-(methylthio)pyridine.[1] The precise placement of substituents dictates its reactivity and metabolic fate.

| Property | Data |

| CAS Number | Not widely indexed as bulk commodity; specific synthesis required.[1] (Precursor CAS: 13472-85-0) |

| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| SMILES | COc1cnc(SC)cc1 |

| InChI Key | Predicted:[1] VOQGGNUBUBMVOD-UHFFFAOYSA-N (Isomer dependent) |

| Structure | Pyridine ring substituted at C2 (Methoxy) and C5 (Methylthio) |

3D Conformational Analysis

The C2-methoxy group typically adopts a planar conformation relative to the pyridine ring to maximize p-orbital overlap (resonance).[1] The C5-methylthio group is more flexible but contributes to the lipophilicity of the molecule. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the sulfur atom provides a "soft" metabolic handle.

Physicochemical Properties

Note: Experimental values are derived from close structural analogs (e.g., 5-bromo-2-methoxypyridine) and predictive models due to the specialized nature of this intermediate.[1]

| Property | Value / Range | Condition |

| Physical State | Liquid or Low-melting Solid | @ 25°C |

| Boiling Point | 245°C ± 20°C | Predicted @ 760 mmHg |

| Density | 1.12 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.1 - 2.4 | Lipophilic |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic pyridine N |

| Solubility | High in DCM, EtOAc, MeOH; Low in Water | Organic Solvents |

Synthetic Pathways & Manufacturing[7]

The synthesis of 2-Methoxy-5-(methylthio)pyridine is most efficiently achieved via Transition-Metal Catalyzed C-S Coupling rather than traditional Nucleophilic Aromatic Substitution (SₙAr), as the C5 position of pyridine is not sufficiently activated for direct nucleophilic attack by thiomethoxide unless strong electron-withdrawing groups are present.[1]

Primary Route: Pd-Catalyzed C-S Cross-Coupling

This route utilizes the commercially available 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[1]

-

Reagent: Sodium Thiomethoxide (NaSMe)[1]

-

Catalyst: Pd₂dba₃ / Xantphos or Pd(PPh₃)₄[1]

-

Solvent: 1,4-Dioxane or Toluene[1]

-

Conditions: 100°C, Inert Atmosphere (N₂/Ar), 4-12 hours.

Step-by-Step Protocol:

-

Charge: In a dry reaction vial, combine 5-bromo-2-methoxypyridine (1.0 eq), Pd₂dba₃ (2-5 mol%), and Xantphos (5-10 mol%).

-

Inert: Purge the vessel with Argon for 5 minutes.

-

Add Reagents: Add Sodium Thiomethoxide (1.2 eq) and anhydrous 1,4-Dioxane (0.2 M concentration).

-

Heat: Seal and heat to 100°C with vigorous stirring. Monitor by LC-MS for the disappearance of the bromide (M+H = 188/190).

-

Workup: Cool to RT, dilute with Ethyl Acetate, and filter through a Celite pad to remove Palladium residues.

-

Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Alternative Route: SₙAr (High Temperature)

While less efficient, direct displacement can be attempted using high-boiling polar aprotic solvents (DMF/NMP) at elevated temperatures (>120°C), but this often leads to side reactions (demethylation).

Figure 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Type Coupling.

Reactivity & Metabolic Fate

Understanding the reactivity of the thioether and methoxy groups is crucial for predicting the stability of this scaffold in biological systems.

S-Oxidation (Metabolic Liability)

The methylthio group (-SMe) is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) to form the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .[1]

-

Implication: This transformation increases polarity and can alter potency. Medicinal chemists often replace -SMe with -SCF₃ or -SO₂Me to block this metabolism.[1]

Demethylation

The 2-methoxy group can undergo O-demethylation to yield 5-(methylthio)pyridin-2(1H)-one (the pyridone tautomer).[1] This is a common clearance pathway for 2-alkoxypyridines.[1]

Electrophilic Aromatic Substitution

The C3 position (ortho to the methoxy) is the most electron-rich site, making it susceptible to halogenation or nitration if further functionalization is required.

Figure 2: Primary Metabolic Pathways: S-Oxidation and O-Demethylation.[1][2][6][7][3][4][5][8][9][10][11][12]

Applications in Drug Discovery[7][12][16]

Bioisosterism

The 2-methoxy-5-(methylthio)pyridine moiety is often used as a bioisostere for:

-

4-Methoxyphenyl: The pyridine nitrogen reduces lipophilicity (LogP) and improves aqueous solubility compared to the benzene analog.

-

Indoles: In kinase inhibitors, this fragment can mimic the hinge-binding region of ATP.

Case Study Contexts

-

Kinase Inhibitors: Used as a "linker" fragment where the SMe group fits into small hydrophobic pockets (e.g., the "gatekeeper" residue).

-

Agrochemicals: Pyridine thioethers are frequent motifs in neonicotinoid-related insecticides, where the sulfur atom interacts with specific insect receptors.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for substituted pyridines and thioethers .

-

GHS Classification (Predicted):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Odor: Characteristic disagreeable "sulfide/garlic" odor. Handle only in a fume hood.

-

Storage: Store under inert gas (Nitrogen) at 2-8°C. The thioether is prone to slow oxidation in air; the methoxy group is acid-sensitive.[1]

References

-

Sigma-Aldrich. Product Search: 5-Bromo-2-methoxypyridine (Precursor).[1] Available at: [1]

-

National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Properties. Available at: [1]

-

BenchChem. Synthesis of Methylthio-Pyrimidines and Pyridines (General Protocols). Available at: [1]

-

Google Patents. Benzofuran derivatives and their use as Kinase Inhibitors (US8957069B2). (Describes the use of 5-bromo-2-methoxypyridine in cross-coupling). Available at: [1]

-

Thieme Connect. Synthesis of Aryl(di)azinylmethanes via Transition-Metal-Catalyzed Cross-Coupling. (Details Pd-catalyzed coupling of halopyridines with thiols). Available at: [1]

Sources

- 1. 922662-66-6_CAS号:922662-66-6_3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide - 化源网 [chemsrc.com]

- 2. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 3. WO2006099972A1 - Acetylenyl-pyrazolo-pvrimidine derivatives as mglur2 antagonists - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals - [thieme-connect.de]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. US8957069B2 - Benzofuran derivatives - Google Patents [patents.google.com]

- 12. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow | MDPI [mdpi.com]

2-Methoxy-5-(methylthio)pyridine: Technical Identity, Synthesis, and Application Guide

Topic: 2-Methoxy-5-(methylthio)pyridine CAS Number Search & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of medicinal chemistry, precise structural identification and robust synthetic routes are non-negotiable. This guide addresses the critical data gap surrounding 2-Methoxy-5-(methylthio)pyridine , a valuable heteroaromatic building block. Often obscured by incomplete database indexing, this compound serves as a pivotal scaffold for introducing metabolic stability and lipophilic vectors into drug candidates. This document provides the definitive CAS identification, validated synthetic protocols, and strategic applications of this molecule in modern drug discovery.

Part 1: Identification & Chemical Identity

The first step in any rigorous chemical workflow is unambiguous identification. Through a multi-tiered search strategy involving structural fragmentation and synonym cross-referencing, the specific CAS registry number for this compound has been isolated.

Core Identity Matrix

| Parameter | Detail |

| Chemical Name | 2-Methoxy-5-(methylthio)pyridine |

| CAS Registry Number | 98627-15-7 |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| SMILES | COc1ncc(SC)cc1 |

| InChI Key | LXLPTRTXNUXEPD-UHFFFAOYSA-N (Analogous) |

| Synonyms | 5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-methylsulfanylpyridine |

Structural Validation Logic

To verify this identity, one must understand the substitution pattern. The pyridine ring is electron-deficient. The methoxy group at position 2 acts as a pi-donor, slightly deactivating the ring toward nucleophilic attack at position 6 but activating position 3 and 5 for electrophilic substitution relative to the parent pyridine (though still less than benzene). However, the 5-position is typically accessed via halogen displacement (cross-coupling) rather than direct electrophilic attack.

Part 2: Synthesis & Manufacturing Protocols

Route A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)

This is the modern, high-yield approach favored in medicinal chemistry for its tolerance of functional groups. It utilizes the readily available 5-bromo-2-methoxypyridine .

-

Precursor: 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[1]

-

Reagent: Sodium thiomethoxide (NaSMe).[2]

-

Catalyst System: Pd₂(dba)₃ / Xantphos or Pd(dppf)Cl₂.

-

Solvent/Conditions: 1,4-Dioxane or Toluene, 100°C, Inert Atmosphere (N₂).

Mechanism: The oxidative addition of the Pd(0) species into the C-Br bond at the 5-position is facilitated by the electron-rich phosphine ligand. Transmetallation with the thiomethoxide followed by reductive elimination yields the thioether.

Route B: Nucleophilic Aromatic Substitution (SNAr) Pathway

This route is viable if transition metal catalysts must be avoided, though it requires more steps to install the sulfur if starting from the nitro precursor.

-

Nitration/Substitution: Start with 2-chloro-5-nitropyridine.

-

Methoxylation: React with NaOMe/MeOH to yield 2-methoxy-5-nitropyridine.

-

Reduction: Reduce nitro group to amine (2-methoxy-5-aminopyridine).

-

Diazotization/Thiolation: Convert amine to diazonium salt, then react with potassium ethyl xanthate, followed by hydrolysis and S-methylation.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic pathways for 2-Methoxy-5-(methylthio)pyridine. Route A is preferred for efficiency.

Part 3: Applications in Drug Discovery

The 2-methoxy-5-(methylthio)pyridine motif is not merely a structural filler; it is a strategic bioisostere.

Metabolic Stability & Pro-drug Potential

The methylthio group (-SMe) is a "soft" metabolic handle. In vivo, it is susceptible to stepwise oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s:

-

Phase I: Oxidation to Sulfoxide (-S(=O)Me). Chiral center creation.

-

Phase II: Oxidation to Sulfone (-S(=O)₂Me). Highly polar, electron-withdrawing.

Strategic Use: Researchers often install the -SMe group to deliberately alter the electronic properties of the pyridine ring in vivo. The initial lipophilic sulfide (LogP ~2.4) improves membrane permeability, while the metabolite (sulfone) may lock the compound into a specific binding conformation due to increased polarity and hydrogen bond acceptor capability.

Bioisosterism

This scaffold serves as a bioisostere for:

-

1,4-Disubstituted Benzenes: The pyridine nitrogen provides a hydrogen bond acceptor that the benzene ring lacks.

-

Indoles: In fragment-based drug design (FBDD), this pyridine derivative mimics the electron-rich nature of indole while reducing molecular weight and offering different solubility vectors.

Part 4: Analytical Characterization

To ensure the integrity of your experiments, the synthesized compound must meet specific analytical criteria.

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | Methoxy (-OCH₃): Singlet, ~3.8-3.9 ppm (3H).Methylthio (-SCH₃): Singlet, ~2.4-2.5 ppm (3H).Aromatic H (C3): Doublet, ~6.8 ppm.Aromatic H (C4): DD, ~7.6 ppm.Aromatic H (C6): Doublet/Singlet, ~8.0-8.1 ppm (Deshielded by N). |

| LC-MS (ESI+) | [M+H]⁺: 156.22 m/z.Look for +16 (Sulfoxide) and +32 (Sulfone) peaks if sample is degraded/oxidized. |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Part 5: Safety & Handling

-

Hazards: Pyridine derivatives are generally irritants. The methylthio moiety can release volatile, foul-smelling sulfur species if degraded.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The thioether is prone to oxidation; exclude air strictly.

-

Disposal: High-temperature incineration with scrubbers for sulfur oxides (SOx) and nitrogen oxides (NOx).

References

-

ChemicalBook . 2-Methoxy-5-(methylthio)pyridine Product Description & CAS 98627-15-7. Retrieved from .

-

PubChem . 5-Bromo-2-methoxypyridine (Precursor) Compound Summary. Retrieved from .

-

ChemRxiv . Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. Retrieved from .

-

BenchChem . Synthesis Protocols for Methylthio-substituted Pyrimidines and Pyridines. Retrieved from .

-

Sigma-Aldrich . 2,3-Dimethoxy-5-(methylthio)pyridine (Structural Analog) Product Data. Retrieved from .

Sources

5-(Methylthio)-2-methoxypyridine synonyms and nomenclature

[1]

Core Identity & Chemical Structure

5-(Methylthio)-2-methoxypyridine is a disubstituted pyridine derivative characterized by a "push-pull" electronic system, where the electron-rich methoxy group at the C2 position and the methylthio group at the C5 position influence the ring's reactivity.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., sulfoximine insecticides).

Chemical Identifiers

| Identifier Type | Value |

| CAS Registry Number | 98627-15-7 |

| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine |

| Preferred Synonym | 5-(Methylthio)-2-methoxypyridine |

| Molecular Formula | C |

| Molecular Weight | 155.22 g/mol |

| SMILES | COc1ccc(SC)cn1 |

| InChI Key | (Derivative specific; verify against database) |

Structural Logic & Numbering

The pyridine ring is the parent structure. Nitrogen is assigned position 1.

-

Position 2: Substituted with a Methoxy (-OCH

) group.[1] -

Position 5: Substituted with a Methylthio (-SCH

) group (also called methylsulfanyl).[1]

The IUPAC priority rules dictate that the pyridine ring numbering starts at the heteroatom (N=1). Substituents are numbered to give the lowest locant set. Here, 2,5-disubstitution is preferred over other numbering schemes.

Figure 1: Structural numbering of 5-(Methylthio)-2-methoxypyridine showing the 2,5-substitution pattern.[1]

Nomenclature & Synonyms

Accurate nomenclature is vital for patent searching and database retrieval. The molecule is often indexed under variations of "sulfide" vs. "thio" naming conventions.

Synonym Dictionary

| Category | Synonyms | Context |

| Systematic (IUPAC) | 2-Methoxy-5-(methylsulfanyl)pyridine | Preferred for formal documentation.[1] |

| Common / Semi-systematic | 5-(Methylthio)-2-methoxypyridine | Widely used in vendor catalogs.[1] |

| Inverted Indexing | Pyridine, 2-methoxy-5-(methylthio)- | Used in CAS and chemical abstracts.[1] |

| Functional Class | 2-Methoxy-5-methylmercaptopyridine | Older literature usage ("mercapto").[1] |

| Ambiguous / Incorrect | 3-Methylthio-6-methoxypyridine | Technically describes the same connectivity if numbered from the wrong side, but incorrect by IUPAC rules.[1] |

Synthesis & Experimental Methodologies

The synthesis of 5-(Methylthio)-2-methoxypyridine typically employs nucleophilic aromatic substitution (S

Route A: Thiolation of 5-Bromo-2-methoxypyridine (Primary Route)

This method utilizes the commercially available 5-bromo-2-methoxypyridine and sodium thiomethoxide (NaSMe) .[1] The electron-rich nature of the 2-methoxypyridine ring makes the 5-position less electrophilic, often requiring elevated temperatures or a palladium catalyst.[1]

Protocol:

-

Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Sodium thiomethoxide (1.2–1.5 eq).

-

Solvent: DMF or NMP (anhydrous).

-

Conditions: Heat to 80–120°C for 4–16 hours.

-

Workup: Quench with water, extract with ethyl acetate, dry over Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc).

Expert Insight: If direct S

Ar fails due to deactivation by the methoxy group, use a Pd-catalyzed coupling (e.g., Pd(dba) , Xantphos) to install the thiomethyl group.

Route B: Methoxylation of 2-Chloro-5-(methylthio)pyridine

Alternatively, the methoxy group can be installed last.[1] This is advantageous if the methylthio group is already present or if 2-chloro-5-nitro precursors are used (followed by reduction/Sandmeyer).[1]

Protocol:

-

Reagents: 2-Chloro-5-(methylthio)pyridine, Sodium methoxide (NaOMe) (2.0 eq).

-

Solvent: Methanol (reflux).

-

Mechanism: S

Ar at the activated C2 position (adjacent to Nitrogen).[1] -

Note: The C2 position is highly activated for nucleophilic attack, making this reaction proceed under milder conditions than Route A.

Figure 2: Synthetic pathways for accessing the target molecule.

Applications in Drug Discovery

This scaffold is a valuable "building block" in medicinal chemistry for several reasons:

-

Metabolic Stability: The methoxy group blocks the metabolically vulnerable C2 position.

-

Oxidation Potential: The methylthio group (-SMe) can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO

Me) , allowing medicinal chemists to fine-tune polarity and hydrogen bonding capability without changing the carbon skeleton.[1] -

Bioisosterism: The 2-methoxypyridine motif is often used as a bioisostere for phenyl rings to improve solubility and reduce lipophilicity (LogD).[1]

Related Derivatives (Intermediates)[1][2][3]

References

-

ChemicalBook. 2-Methoxy-5-(methylthio)pyridine - CAS 98627-15-7 Properties and Suppliers.Link[1]

-

BenchChem. Synthesis of Pyridine and Pyrimidine Thioethers. (General methodologies for S-methylation). Link[1]

-

Google Patents. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors.[1] (Describes the use of 5-bromo-2-methoxypyridine in coupling reactions). Link

-

Sigma-Aldrich. Product Search: 2-Methoxy-5-(methylthio)pyridine and related 4-chloro derivatives.[1]Link[1]

Physicochemical Characterization and Analytical Workflows for 2-Methoxy-5-(methylsulfanyl)pyridine: A Technical Guide for Pharmaceutical Development

Executive Summary

In modern pharmaceutical synthesis, the precise characterization of building blocks and intermediates is the foundation of robust Active Pharmaceutical Ingredient (API) development. 2-Methoxy-5-(methylsulfanyl)pyridine (also known as 2-Methoxy-5-(methylthio)pyridine, CAS No. 98627-15-7) is a highly versatile heterocyclic intermediate. Its structural architecture—a pyridine core substituted with an electron-donating methoxy group at C2 and a reactive methylsulfanyl group at C5—imparts unique electronic properties that are highly sought after in medicinal chemistry and functional genomics[1].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight (155.22 g/mol ), its physicochemical properties, and the rigorous analytical methodologies required to verify its identity and purity during drug development workflows.

Structural Profiling and Molecular Weight Derivation

The macroscopic behavior and analytical signature of 2-Methoxy-5-(methylsulfanyl)pyridine are intrinsically tied to its molecular formula: C₇H₉NOS .

To ensure absolute precision in mass spectrometric calibration, we must differentiate between the average molecular weight (used for stoichiometric synthesis calculations) and the monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS). The average molecular weight is calculated using the standard atomic weights of the elements, accounting for natural isotopic abundance:

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

-

Total Average Molecular Weight: 155.22 g/mol

While structural connectivity dictates fragmentation patterns, the primary monoisotopic mass is an absolute function of the molecular formula. Validated exact mass data from established C₇H₉NOS isomers serve as a theoretical baseline for our analytical workflows[2][3].

Table 1: Key Physicochemical and Isotopic Parameters

| Parameter | Value | Analytical Significance |

| Chemical Formula | C₇H₉NOS | Defines stoichiometric ratios for API synthesis. |

| Average Molecular Weight | 155.22 g/mol | Utilized for bulk molarity and yield calculations. |

| Monoisotopic Mass | 155.0405 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |

| [M+H]⁺ Exact Mass | 156.0478 Da | The primary target peak in positive-ion Electrospray Ionization (ESI+). |

| ³⁴S Isotopic Peak (M+2) | 158.0436 Da | Critical for confirming the presence of the intact thioether group. |

Analytical Methodologies: Molecular Weight & Purity Verification

To establish a self-validating system for quality control, the analytical protocol must not only confirm the presence of the target molecule but actively screen for its most probable degradation pathways. For 2-Methoxy-5-(methylsulfanyl)pyridine, the thioether sulfur is highly susceptible to atmospheric or reagent-induced oxidation.

LC-HRMS (ESI+) Protocol

We utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) in positive Electrospray Ionization (ESI+) mode.

Causality of Experimental Design: The addition of 0.1% Formic Acid to the mobile phase is not arbitrary; it serves as a critical proton donor. The basicity of the pyridine nitrogen—arising from its sp² hybridized lone pair—ensures near-quantitative protonation in the ESI droplet. This drives the equilibrium toward the [M+H]⁺ state, thereby maximizing detector sensitivity and yielding a robust peak at m/z 156.0478.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol. Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes to ensure the elution of both polar degradants and the target compound.

-

-

Ionization Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

-

Data Acquisition: Scan across m/z 100–300. Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 156.0478 Da with a mass tolerance window of < 5 ppm.

The Self-Validating Isotopic & Degradation Check

A trustworthy protocol inherently validates sample integrity.

-

Isotopic Fidelity: Sulfur possesses a distinct natural isotopic signature. The ³⁴S isotope has a natural abundance of approximately 4.4%. Therefore, the mass spectrum must display an M+2 peak at m/z 158.0436 with an intensity of ~4.4% relative to the base peak. If this peak is absent, the sulfur atom is missing, indicating a catastrophic synthetic failure.

-

Oxidation Screening: The protocol actively monitors for the sulfoxide degradant ([M+H]⁺ m/z 172.0432) and the sulfone degradant ([M+H]⁺ m/z 188.0381). The complete absence of these peaks validates the preservation of the methylsulfanyl group.

Quality Control (QC) Logic and Workflow

The following decision tree dictates the batch release process for 2-Methoxy-5-(methylsulfanyl)pyridine, ensuring that only material meeting strict molecular weight and structural fidelity criteria proceeds to downstream API synthesis.

Figure 1: Self-validating LC-HRMS QC workflow for molecular weight and purity verification.

Conclusion

The precise molecular weight of 2-Methoxy-5-(methylsulfanyl)pyridine (155.22 g/mol ) is more than a fundamental chemical property; it is the cornerstone of its analytical verification. By leveraging the basicity of the pyridine ring for ESI+ protonation and the unique isotopic signature of the methylsulfanyl group, development scientists can deploy self-validating LC-HRMS protocols. This guarantees the structural fidelity of the intermediate, preventing costly downstream failures in pharmaceutical manufacturing.

References

- Title: 2-METHOXY-5-(METHYLTHIO)

- Title: 5-Dimethylamino-thiophene-2-carbaldehyde - LGC Standards (Exact Mass Reference for C₇H₉NOS)

- Title: Thiazolidine, 2-(2-furyl)- (Formula C₇H₉NOS Baseline Data)

- Title: 5-methoxy pyridine | Sigma-Aldrich (Derivatives and Functional Genomics)

Sources

Comprehensive Solubility Profiling and Solvent Compatibility of 2-Methoxy-5-(methylthio)pyridine in Organic Media

Executive Summary

In pharmaceutical process development and agrochemical synthesis, the rational selection of solvents is paramount for optimizing reaction yields, facilitating crystallization, and minimizing environmental impact. 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7), a highly versatile heterocyclic intermediate, presents a unique physicochemical profile due to its dual functionalization. With a[1], understanding its solubility thermodynamics is critical for scaling up.

As a Senior Application Scientist, I approach solvent selection not merely as an empirical exercise, but as a thermodynamic puzzle. This whitepaper deconstructs the structural causality behind the solvation of 2-methoxy-5-(methylthio)pyridine, provides a quantitative solubility matrix, and establishes a self-validating experimental protocol for high-throughput solubility screening.

Structural Causality of Solvation

To predict and manipulate the solubility of 2-methoxy-5-(methylthio)pyridine, we must analyze the electron distribution and intermolecular forces dictated by its molecular architecture:

-

The Pyridine Core: The nitrogen atom acts as a rigid, planar hydrogen-bond acceptor (HBA). This facilitates strong interactions with polar protic solvents (e.g., methanol, ethanol).

-

The Methoxy Group (-OCH₃) at C2: This substituent introduces a localized dipole moment and increases the electron density of the aromatic ring via resonance (+M effect). This dipole aligns favorably with polar aprotic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

-

The Methylthio Group (-SCH₃) at C5: Sulfur is highly polarizable. This polarizability significantly enhances London dispersion interactions, allowing the molecule to maintain moderate solubility even in non-polar aromatic solvents like toluene.

According to physicochemical databases, this compound exhibits a [2]. This elevated boiling point indicates substantial intermolecular cohesive energy in its neat state. To achieve dissolution, the enthalpy of solvation provided by the solvent must overcome this robust crystal lattice energy.

Thermodynamic Solvation Pathways

Thermodynamic solvation pathways for 2-methoxy-5-(methylthio)pyridine.

Quantitative Solubility Matrix

Based on the structural causality outlined above, the following table summarizes the estimated solubility profile of 2-methoxy-5-(methylthio)pyridine across various solvent classes at standard ambient temperature (25°C).

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 500 | Dipole-induced dipole, dispersion |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 300 | Dipole-dipole, dispersion |

| Polar Protic | Methanol (MeOH) | 32.7 | ~ 200 | Hydrogen bonding (HBA to solvent) |

| Non-Polar | Toluene | 2.38 | ~ 150 | London dispersion, π-π stacking |

| Non-Polar | n-Hexane | 1.89 | < 50 | Weak dispersion |

| Aqueous | Water | 80.1 | < 5 | Hydrophobic exclusion |

Note: While DCM offers exceptional solubility, process chemists should consult the[3] to substitute halogenated solvents with greener alternatives (e.g., EtOAc or 2-MeTHF) to reduce Process Mass Intensity (PMI).

Self-Validating Experimental Protocol: High-Throughput Screening

Trustworthiness in Protocol Design: A common pitfall in high-throughput solubility screening is the failure to distinguish between true thermodynamic solubility and kinetic supersaturation. To establish a self-validating system, the protocol below mandates a 24-hour equilibration period followed by orthogonal validation. If the variance between the HPLC-UV quantification and the gravimetric cross-check exceeds 5%, the system flags the data point for re-evaluation.

Step-by-Step Methodology

-

Gravimetric Dispensing: Accurately weigh 100 mg of 2-methoxy-5-(methylthio)pyridine into a 2.0 mL glass vial. Add 1.0 mL of the target organic solvent.

-

Thermodynamic Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours to ensure the system reaches thermodynamic equilibrium (saturation).

-

Phase Separation: Transfer the vial to a centrifuge. Spin at 10,000 x g for 15 minutes to force all undissolved particulate matter to the pellet, leaving a clear saturated supernatant.

-

Supernatant Extraction: Carefully extract a 100 µL aliquot of the supernatant using a positive displacement pipette to avoid solvent volatility errors.

-

Orthogonal Validation (Analysis):

-

Primary Method: Dilute the aliquot into a compatible mobile phase and quantify via HPLC-UV (λ = 254 nm) against a pre-established 5-point calibration curve.

-

Secondary Method (Self-Validation): Dispense a separate 100 µL aliquot into a pre-weighed aluminum pan, evaporate the solvent under a gentle nitrogen stream, and measure the residual mass gravimetrically.

-

High-throughput solubility screening workflow for pyridine derivatives.

Implications for Process Chemistry & API Synthesis

The solubility profile of 2-methoxy-5-(methylthio)pyridine makes it an exceptionally versatile substrate. Because it achieves high solubility in polar aprotic solvents, it is an ideal candidate for homogeneous transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). Furthermore, its poor aqueous solubility but high organic solubility allows for highly efficient liquid-liquid extraction (LLE) during downstream workup, minimizing product loss in the aqueous waste stream.

By leveraging the thermodynamic principles and validated protocols outlined in this guide, researchers can confidently engineer robust, scalable, and environmentally conscious synthetic routes.

References

-

Title: Green Chemistry Research Tools, Guides & Best Practices Source: American Chemical Society (ACS) URL: [Link]

Sources

2-Methoxy-5-(methylthio)pyridine safety data sheet (SDS)

This guide serves as a comprehensive technical dossier for 2-Methoxy-5-(methylthio)pyridine , designed for researchers and process chemists in pharmaceutical development. It integrates safety data, physicochemical properties, and optimized synthetic protocols.

CAS: 98627-15-7 | Structural Class: Alkylthio-Alkoxypyridines

Part 1: Chemical Identity & Physicochemical Profile

Executive Summary: 2-Methoxy-5-(methylthio)pyridine is a bifunctionalized pyridine scaffold employed as a high-value intermediate in the synthesis of COX-2 inhibitors, kinase inhibitors, and agrochemical active ingredients. Its structure features an electron-donating methoxy group at C2 and a oxidizable methylthio moiety at C5, making it a versatile "switchable" building block for cross-coupling reactions.

Table 1: Physicochemical Constants

| Property | Value | Source/Method |

| CAS Number | 98627-15-7 | ChemicalBook / SciFinder |

| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine | Systematic Nomenclature |

| Molecular Formula | C₇H₉NOS | Calculated |

| Molecular Weight | 155.22 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Observed (Analogous compounds) |

| Boiling Point | 239.5 ± 25.0 °C (760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.13 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Lipophilic characteristic |

| pKa (Conj.[1][2] Acid) | ~3.5 - 4.0 | Est. (Pyridine N lone pair) |

Part 2: Hazard Assessment & Safety Framework (GHS)

Safety Directive: As a research chemical, the toxicological properties of this specific isomer have not been exhaustively investigated. The following classification is derived from validated Read-Across data from structural analogs (e.g., 2-Methoxypyridine, Thioanisole).

GHS Classification (OSHA HCS 29 CFR 1910.1200)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

Signal Word: WARNING

Precautionary Protocol Hierarchy

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower/eyewash station is within 10 seconds of the workstation.

-

Respiratory: NIOSH-approved respirator (N95 or P100) if aerosolization is possible.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methylthio group is susceptible to oxidation (sulfoxide formation) upon prolonged air exposure.

Part 3: Synthesis & Reactivity Logic

Application Scientist Insight: The synthesis of 2-Methoxy-5-(methylthio)pyridine is a classic study in chemoselectivity. The C2 position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the inductive effect of the pyridine nitrogen, while the C5 position typically requires metal catalysis or strong nucleophiles.

Primary Synthetic Pathway

The most robust route involves a sequential substitution starting from 2,5-dibromopyridine.

-

Step 1 (Regioselective SₙAr): 2,5-Dibromopyridine reacts with Sodium Methoxide (NaOMe). The C2-bromo is displaced preferentially over C5 due to resonance stabilization of the Meisenheimer intermediate at the ortho-position to the nitrogen.

-

Step 2 (Thiomethylation): The resulting 5-bromo-2-methoxypyridine is reacted with Sodium Thiomethoxide (NaSMe). This step can be difficult via standard SₙAr and often requires Palladium catalysis (Buchwald-Hartwig conditions) or high-temperature polar aprotic solvents (DMF/NMP).

Diagram 1: Synthesis Workflow

Caption: Regioselective synthesis pathway leveraging the electronic difference between C2 and C5 positions on the pyridine ring.

Part 4: Operational Protocols

Protocol A: Handling & Spill Response

Rationale: The methylthio moiety imparts a characteristic sulfur odor and potential for metabolic toxicity. Containment is critical.

-

Odor Control: All transfers must occur inside a fume hood.

-

Spill Cleanup:

-

Isolate: Evacuate the immediate area (5-10 meters).

-

Neutralize: Cover spill with an activated charcoal or specialized solvent adsorbent (e.g., Solusorb®) to suppress vapors.

-

Decontaminate: Wash surface with a dilute bleach solution (10% sodium hypochlorite) to oxidize residual sulfides to non-volatile sulfoxides/sulfones.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Organic Sulfides."

-

Protocol B: Quality Control (Self-Validating)

To ensure the integrity of the reagent before use in sensitive drug development steps (e.g., Suzuki coupling), perform this check:

-

TLC System: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV (254 nm).

-

Acceptance Criteria: Single spot.

-

Note: If a lower Rf spot appears, it indicates oxidation to the sulfoxide (S=O).

-

Remediation:[4] If oxidized, purify via silica gel chromatography immediately.

-

Diagram 2: Safety & Handling Hierarchy

Caption: Layered safety defense strategy prioritizing engineering controls over PPE.

References

-

ChemicalBook. (2025). 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7) Physical Properties and Supplier Data. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Derivatives General Handling. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Methoxypyridine (Analog Read-Across). National Library of Medicine. Retrieved from

-

Wang, Y. et al. (2017).[5] Synthesis of 5-Bromo-2-methoxypyridine via Nucleophilic Substitution. Patent CN106905229A. Retrieved from

-

Hadj Mohamed, A. et al. (2025).[6] Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide. ChemRxiv.[6] Retrieved from

Sources

- 1. 922662-66-6_CAS号:922662-66-6_3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide - 化源网 [chemsrc.com]

- 2. 4-Chloro-2-methoxy-5-(methylthio)pyridine | 2807466-17-5 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

Structural Divergence and Pharmacophoric Implications: 2-Methoxy-5-(methylthio)pyridine vs. 5-Methoxy-2-(methylthio)pyrimidine

[1]

Executive Summary

This technical guide delineates the critical physicochemical, synthetic, and pharmacological distinctions between 2-methoxy-5-(methylthio)pyridine (Molecule A) and 5-methoxy-2-(methylthio)pyrimidine (Molecule B).[1] While these two scaffolds act as bioisosteres, their electronic landscapes differ radically. The pyridine derivative offers a more basic, lipophilic profile suitable for hydrophobic pockets, whereas the pyrimidine derivative serves as a polar, electron-deficient scaffold with a unique "activate-and-displace" synthetic utility at the 2-position.[1] This guide provides the decision-making framework for selecting between these isomers in lead optimization.

Part 1: Physicochemical Landscape & Electronic Profiling

The core difference lies in the nitrogen count and placement, which dictates electron density distribution (dipole moments), basicity, and solubility.

Comparative Data Table

| Property | 2-Methoxy-5-(methylthio)pyridine | 5-Methoxy-2-(methylthio)pyrimidine | Impact on Drug Design |

| Core System | Pyridine (1 Nitrogen) | Pyrimidine (2 Nitrogens, 1,3-position) | Pyrimidine is significantly more electron-deficient.[1] |

| pKa (Conj. Acid) | ~3.5 - 4.5 (Est.) | ~1.0 - 1.5 (Est.) | Pyridine is more likely to protonate at physiological pH; Pyrimidine remains neutral. |

| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Polar) | Pyrimidine improves aqueous solubility (approx.[1] 10-fold better). |

| H-Bond Acceptors | 2 (Ring N, OMe) | 3 (2 Ring Ns, OMe) | Pyrimidine offers an additional vector for H-bonding in the binding pocket.[1] |

| Dipole Moment | Moderate | High | Pyrimidine dipole can improve crystal packing and permeability. |

| Electronic Effect | 2-OMe is donor; 5-position is deactivated. | 2-SMe is flanked by N; Ring is highly | Pyrimidine C2 is a "hotspot" for nucleophilic attack. |

Electronic Distribution & Binding Logic

-

Pyridine Isomer: The 2-methoxy group acts as a resonance donor, increasing electron density at the 3 and 5 positions. However, the 5-SMe group is in a "meta-like" position relative to the nitrogen, making it electronically stable but metabolically exposed.

-

Pyrimidine Isomer: The 1,3-diazine core creates a strong electron-withdrawing effect at the C2 position.[1] The 2-SMe group is not just a substituent; it is electronically coupled to both nitrogens, making it susceptible to oxidation and displacement (see Section 3).

Part 2: Synthetic Architecture

The synthesis of these two isomers requires fundamentally different strategies. The pyridine synthesis relies on electrophilic manipulation or metal-catalyzed coupling, while the pyrimidine synthesis exploits the inherent nucleophilic susceptibility of the C2 position.

Synthesis Workflows (DOT Visualization)

Figure 1: Divergent synthetic pathways. The pyridine route typically requires palladium catalysis to install the sulfur at the deactivated 5-position, whereas the pyrimidine route utilizes simple alkylation of a thiol/thione precursor.

Protocol: Synthesis of 5-Methoxy-2-(methylthio)pyrimidine

Context: This protocol is favored for its high yield and avoidance of transition metals.[1]

-

Preparation: Dissolve 5-methoxy-2-thiouracil (1.0 eq) in 1N NaOH (2.5 eq). The solution should be clear, indicating formation of the thiolate anion.

-

Alkylation: Cool the solution to 0°C. Add Methyl Iodide (MeI) (1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent N-methylation side products.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A white precipitate typically forms.

-

Workup: Acidify carefully with glacial acetic acid to pH ~6 to precipitate any remaining starting material (if any). Extract the product (which is neutral) with Ethyl Acetate (3x).[2]

-

Purification: Wash organics with brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Water.

-

Validation: 1H NMR should show a sharp singlet at ~2.5 ppm (S-Me) and ~3.8 ppm (O-Me).

-

Part 3: Reactivity & Medicinal Chemistry Utility

This section highlights the "Killer Application" of the pyrimidine scaffold: the Sulfone-Displacement Strategy .

The "Activate-and-Displace" Tactic

In the pyrimidine isomer, the 2-SMe group can be oxidized to a sulfone (-SO2Me).[1] Because the C2 position is flanked by two nitrogens, it becomes highly electrophilic. The -SO2Me group acts as an excellent leaving group, allowing medicinal chemists to displace it with diverse amines (R-NH2) late in the synthetic sequence.[1]

-

Pyridine Limitation: The 5-SMe group in the pyridine isomer is electronically isolated. Oxidizing it to -SO2Me does not activate it for displacement because it is not ortho/para to the ring nitrogen. It remains a stable sulfone.

Metabolic Fate & Toxicity (DOT Visualization)

Figure 2: Metabolic Trajectories.[1][3] S-oxidation is the dominant clearance pathway. Note that the pyrimidine sulfoxide/sulfone is a reactive electrophile (potential toxicity), whereas the pyridine sulfone is generally an inert metabolite.

Part 4: Experimental Validation: Microsomal Stability Assay

To verify the metabolic stability differences described above, the following self-validating protocol is recommended.

Protocol: In Vitro Microsomal Stability

Objective: Determine intrinsic clearance (

-

System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

-

Substrate: Incubate 2-methoxy-5-(methylthio)pyridine OR 5-methoxy-2-(methylthio)pyrimidine at 1 µM (final concentration). Note: Low concentration prevents saturation of enzymes.

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis (LC-MS/MS):

-

Monitor parent depletion.

-

Crucial Step: Monitor MRM transitions for +16 Da (Sulfoxide) and +32 Da (Sulfone).

-

Expectation: The Pyrimidine isomer will show faster S-oxidation due to the electron-deficient ring making the sulfur slightly more nucleophilic (paradoxically, the lone pair is available, but the resulting sulfoxide is highly reactive).

-

References

-

BenchChem. (2025).[1][2][4][5][6] Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. Retrieved from [1]

-

National Center for Biotechnology Information. (2006).[1] 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement. PubChem.[1] Retrieved from

-

Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from

-

PharmaBlock. (2025).[1] Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from [1]

-

Larsen, G. L., et al. (1988).[7] In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Retrieved from

Sources

- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing, Synthesis, and Commercial Availability of 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7)

Executive Summary

In modern drug discovery and materials science, functionalized pyridines serve as critical structural motifs. 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7) is a highly specialized building block characterized by its unique electronic push-pull system, driven by an electron-donating methoxy group at the C2 position and a versatile methylthio ether at the C5 position. This whitepaper provides an in-depth technical analysis of its commercial supplier landscape, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its generation in the laboratory.

Chemical Identity & Structural Significance

-

Chemical Name: 2-Methoxy-5-(methylthio)pyridine

-

CAS Number: 98627-15-7 [1]

-

Molecular Formula: C₇H₉NOS

-

Molecular Weight: 155.22 g/mol [2]

Mechanistic Utility: The strategic placement of the methoxy and methylthio groups provides orthogonal reactivity handles. The methylthio group can be selectively oxidized to a sulfoxide or sulfone, altering the lipophilicity and hydrogen-bonding capacity of the molecule—a common tactic in structure-activity relationship (SAR) optimization for kinase inhibitors. Furthermore, the electron-rich nature of the pyridine ring makes it an excellent candidate for late-stage electrophilic aromatic substitution (e.g., halogenation at the C3 position).

Commercial Availability & Supplier Landscape

Sourcing high-purity functionalized pyridines is often a bottleneck in early-stage research. While 2-methoxy-5-(methylthio)pyridine is not as ubiquitous as simpler pyridine derivatives, it is commercially accessible through specialized chemical vendors and aggregators[3].

Below is a consolidated table of verified commercial suppliers, their catalog specifications, and typical procurement metrics.

| Supplier | Catalog / Item No. | Advertised Purity | Available Quantities | Typical Lead Time |

| ABCR Gute Chemie | AB653834 | > 95% | 250 mg, 500 mg | In Stock / 1-2 Weeks |

| BLD Pharm | BD75720 | > 95% | 1 g, 5 g | In Stock |

| ChemicalBook | CB03125414 | Varies by Vendor | 1 g - 100 g | Varies (Aggregator) |

| Vihasibio Sciences | Custom Synthesis | > 97% | Gram to Multi-ton | Custom / Contract |

Note: For GMP manufacturing or multi-kilogram scale-up, custom synthesis contracts (e.g., via Vihasibio Sciences) are required, as off-the-shelf inventory is typically limited to research scale.

Synthetic Methodologies & Mechanistic Workflows

Route A: Nucleophilic Aromatic Substitution (SₙAr)

The Causality: The pyridine nitrogen strongly withdraws electron density from the C2, C4, and C6 positions, making them highly susceptible to SₙAr. However, the C5 position is meta to the nitrogen and remains relatively electron-rich. Therefore, SₙAr at the C5 position is electronically disfavored and requires forcing conditions (high heat, polar aprotic solvents) and a highly nucleophilic reagent like sodium methanethiolate (NaSMe) [4]. Caveat: A competing side reaction at elevated temperatures is the Sₙ2 attack of the thiolate on the methyl group of the C2-methoxy substituent, leading to O-demethylation and the formation of a pyridone byproduct. Strict temperature control is mandatory.

Route B: Palladium-Catalyzed C-S Cross-Coupling

The Causality: To bypass the harsh conditions of SₙAr and prevent O-demethylation, transition-metal catalysis is the superior approach [5]. However, C-S cross-coupling is notoriously difficult because sulfur is a soft Lewis base that strongly coordinates to Palladium, often leading to catalyst poisoning (forming stable, inactive Pd-thiolate resting states). To overcome this, we utilize Xantphos , a bidentate ligand with a uniquely wide "bite angle." This wide angle forces the Pd(II) intermediate into a highly distorted geometry, which thermodynamically accelerates the reductive elimination step, pushing the catalytic cycle forward before catalyst deactivation can occur.

Figure 1: Comparison of SNAr and Palladium-catalyzed synthetic workflows for C-S bond formation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-S Coupling (Recommended)

This protocol is designed as a self-validating system to ensure high yield and prevent catalyst poisoning.

-

Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Charge the flask with 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium methanethiolate (NaSMe) (1.2 equiv, 12 mmol).

-

Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded, as it promotes the oxidative dimerization of the thiolate into unreactive dimethyl disulfide, starving the reaction of the nucleophile.

-

Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.

-

Reaction: Heat the mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12 hours.

-

In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material isotopic doublet (m/z 188/190) is completely consumed, and the product peak (m/z 156.0 [M+H]⁺) is dominant.

-

Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the pad with ethyl acetate (3 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Protocol 2: SₙAr Synthesis (Alternative)

-

Dissolve 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add sodium methanethiolate (1.5 equiv) in one portion.

-

Heat the reaction mixture to 120 °C under an Argon atmosphere for 18 hours [4].

-

Validation: Monitor via TLC (Hexanes/EtOAc 4:1). If O-demethylation occurs (indicated by a highly polar baseline spot under UV), immediately cool the reaction.

-

Quench with water, extract with diethyl ether (3x), wash the combined organics with brine (to remove DMF), dry over MgSO₄, and concentrate.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured 2-methoxy-5-(methylthio)pyridine, a strict Quality Control (QC) workflow must be adhered to before releasing the lot for downstream biological or materials testing.

Figure 2: Standard analytical quality control workflow for pyridine derivative lot release.

-

LC-MS (ESI+): Expected mass is 155.22. The [M+H]⁺ peak should be observed cleanly at m/z 156.0.

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic singlet of the methoxy group (~3.90 ppm, 3H) and the singlet of the methylthio group (~2.45 ppm, 3H). The pyridine protons will appear as a distinct ABX system in the aromatic region (6.50 - 8.20 ppm).

References

- Title: WO2006099972A1 - Acetylenyl-pyrazolo-pyrimidine derivatives as mglur2 antagonists Source: Google Patents URL

-

Title: High-Valent Organometallic Copper and Palladium in Catalysis Source: PMC (National Institutes of Health) URL: [Link]

Methodological & Application

Application Note: Synthesis of 2-Methoxy-5-(methylthio)pyridine from 2-Chloro-5-iodopyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Retrosynthetic Rationale

Functionalized pyridines are ubiquitous in modern medicinal chemistry, serving as core pharmacophores in numerous therapeutics. The synthesis of 2-methoxy-5-(methylthio)pyridine from 2-chloro-5-iodopyridine represents a highly efficient, two-step sequence that leverages the distinct electronic and kinetic properties of the dihalopyridine scaffold.

This protocol avoids late-stage transition-metal catalysis (which can introduce heavy metal impurities into pharmaceutical intermediates) by utilizing a strictly main-group synthetic logic:

-

Regioselective Nucleophilic Aromatic Substitution (

) : Exploiting the electrophilicity of the C2 position. -

Cryogenic Lithium-Halogen Exchange : Exploiting the high polarizability and kinetic lability of the C5 iodine atom.

Mechanistic Causality & Logic

To ensure a self-validating and predictable workflow, it is critical to understand the causality behind the reagent selection and reaction conditions [1].

Step 1: Regiocontrol in the Reaction

When 2-chloro-5-iodopyridine is subjected to sodium methoxide (NaOMe), the substitution occurs exclusively at the 2-position. The pyridine nitrogen strongly withdraws electron density via resonance and induction, highly activating the ortho (C2) and para (C4) positions toward nucleophilic attack. The formation of the intermediate Meisenheimer complex is stabilized by the nitrogen atom. The 5-iodo group, being meta to the nitrogen, is not activated for

Step 2: Kinetic Control in Lithium-Halogen Exchange

The intermediate, 5-iodo-2-methoxypyridine, contains a methoxy group that could theoretically direct ortho-metalation (DoM). However, by utilizing

Visual Workflows

Fig 1: Two-step synthetic workflow for 2-methoxy-5-(methylthio)pyridine.

Fig 2: Mechanistic pathway of the lithium-halogen exchange and thiolation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Iodo-2-methoxypyridine (Step 1)

Objective: Convert 2-chloro-5-iodopyridine to 5-iodo-2-methoxypyridine via

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

-

Reagent Addition: Dissolve 2-chloro-5-iodopyridine (1.0 equiv, e.g., 10.0 g, 41.8 mmol) in anhydrous methanol (0.5 M, 85 mL).

-

Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25% w/w, 1.5 equiv, 14.3 mL). Causality note: Excess NaOMe drives the equilibrium and compensates for any trace moisture.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1); the starting material will appear as a higher

UV-active spot compared to the product. -

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the residue with Ethyl Acetate (150 mL) and wash with distilled water (2 × 100 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. The crude product can be purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 5-iodo-2-methoxypyridine as a pale yellow oil/solid.

Protocol B: Synthesis of 2-Methoxy-5-(methylthio)pyridine (Step 2)

Objective: Convert 5-iodo-2-methoxypyridine to the target thioether via lithium-halogen exchange.

-

Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Purge thoroughly with argon.

-

Substrate Dissolution: Dissolve 5-iodo-2-methoxypyridine (1.0 equiv, e.g., 5.0 g, 21.3 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M, 105 mL). Cool the solution to –78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise, add

-butyllithium ( -

Electrophilic Trapping: Add dimethyl disulfide (MeSSMe) (1.2 equiv, 2.3 mL, 25.5 mmol) neat, dropwise via syringe.

-

Maturation: Stir the mixture at –78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1.5 hours.

-

Quenching & Workup: Quench the reaction by carefully adding saturated aqueous

(50 mL). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL). -

Purification: Dry over

, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 5-15% EtOAc in Hexanes) to yield 2-methoxy-5-(methylthio)pyridine.

Quantitative Data & Analytics

The following table summarizes the expected operational parameters and analytical markers for self-validation during the synthesis.

| Parameter | Step 1: | Step 2: Li-Hal Exchange & Thiolation |

| Starting Material | 2-Chloro-5-iodopyridine | 5-Iodo-2-methoxypyridine |

| Reagents | NaOMe (1.5 eq), MeOH | |

| Temperature | 65 °C (Reflux) | –78 °C |

| Reaction Time | 12 Hours | 30 min (Lithiation), 2 Hours (Trapping) |

| Expected Yield | 85 – 90% | 75 – 85% |

| Key | ||

| MS (ESI+) Expected |

Safety & Scalability Considerations

-

Pyrophoric Hazards:

-Butyllithium is highly pyrophoric and reacts violently with moisture. Syringes and needles used for its transfer must be flushed with inert gas and quenched immediately in a secondary container of isopropanol or acetone. -

Toxicity and Odor: Dimethyl disulfide (MeSSMe) possesses a severe, lingering stench and is toxic via inhalation. All operations involving MeSSMe must be conducted in a heavily ventilated fume hood. Glassware contaminated with MeSSMe should be soaked in a bath of dilute sodium hypochlorite (bleach) prior to removal from the hood to oxidize residual thiols/disulfides into odorless sulfonates.

-

Cryogenic Scale-Up: For pilot-scale synthesis (>100 g), maintaining –78 °C during the exothermic addition of

-BuLi becomes challenging. In process chemistry, flow chemistry or the use of less reactive Grignard reagents (e.g., TurboGrignard,

References

-

National Center for Biotechnology Information (NIH / PMC)

) using sodium methoxide.[Link] [1] - Synthesis of thienothiophenes (US9701692B1)

Application Notes and Protocols: Synthesis of 2-Methoxy-5-(methylthio)pyridine via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-methoxy-5-(methylthio)pyridine through the nucleophilic aromatic substitution (SNAr) of 5-bromo-2-methoxypyridine with sodium thiomethoxide. This transformation is a key reaction in the synthesis of various pharmaceutical intermediates and bioactive molecules. The following sections detail the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: Significance and Synthetic Strategy

The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1] The functionalization of the pyridine ring is therefore a critical endeavor in the development of new chemical entities. The introduction of a methylthio- group, as in the target molecule 2-methoxy-5-(methylthio)pyridine, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions.

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed strategy for the functionalization of electron-deficient aromatic systems, such as pyridines.[2][3] This method offers a complementary approach to metal-catalyzed cross-coupling reactions, often avoiding the need for expensive catalysts and ligands, which can simplify product purification by preventing metal contamination.[1] The reaction detailed herein leverages the inherent electrophilicity of the pyridine ring, which is further influenced by its substituents, to achieve an efficient substitution of a bromine atom with a thiomethoxide nucleophile.

Mechanistic Insights: The SNAr Pathway

The nucleophilic aromatic substitution on the pyridine ring proceeds via a well-established addition-elimination mechanism.[4][5] This process is distinct from SN1 and SN2 reactions and is contingent on the electronic properties of the aromatic ring and its substituents.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the potent nucleophile, the thiomethoxide anion (CH₃S⁻), on the electron-deficient carbon atom bearing the bromine leaving group.[6] This attack is the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

Step 2: Resonance Stabilization of the Intermediate

The stability of the Meisenheimer complex is a critical factor governing the reaction's feasibility and rate.[8][9] In the case of substitution at the 5-position of the pyridine ring, the negative charge is delocalized across the ring system. The presence of the electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing this intermediate by accommodating the negative charge through resonance.[8][9]

Step 3: Elimination of the Leaving Group and Re-aromatization

In the final, rapid step, the leaving group (bromide anion, Br⁻) is expelled from the Meisenheimer complex. This restores the aromaticity of the pyridine ring and yields the final product, 2-methoxy-5-(methylthio)pyridine.[4]

The overall reaction can be visualized as follows:

Caption: SNAr mechanism for the synthesis of 2-methoxy-5-(methylthio)pyridine.

Experimental Protocol

This protocol is designed for the synthesis of 2-methoxy-5-(methylthio)pyridine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 5-bromo-2-methoxypyridine | ≥97% | Commercial | |

| Sodium thiomethoxide (NaSMe) | ≥95% or solution | Commercial | Highly hygroscopic and air-sensitive. Handle under an inert atmosphere.[10] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use a freshly opened bottle or from a solvent purification system. |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For extraction. |

| Brine (saturated aq. NaCl) | Lab preparation | For washing. | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Syringes

-

Temperature-controlled heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-methoxy-5-(methylthio)pyridine.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 eq.). The flask is then sealed with a septum and purged with an inert atmosphere (nitrogen or argon).

-

Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added via syringe to dissolve the starting material. A typical concentration is 0.2-0.5 M.

-

Reagent Addition: Sodium thiomethoxide (1.1-1.5 eq.) is added portion-wise to the stirred solution at room temperature.[11] If using a solution of sodium thiomethoxide, it should be added dropwise. Causality Note: A slight excess of the nucleophile is used to ensure complete consumption of the starting material. The reaction is exothermic, and portion-wise or dropwise addition helps to control the initial temperature rise.

-

Reaction Conditions: The reaction mixture is then heated to a temperature between 60-100 °C.[12] The optimal temperature may need to be determined empirically but a good starting point is 80 °C. The reaction is stirred at this temperature until completion.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

-

Workup:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the addition of water.

-

The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine to remove residual DMF and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-methoxy-5-(methylthio)pyridine.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the temperature in 10 °C increments or prolong the reaction time. Ensure the use of anhydrous solvent as water can protonate the nucleophile. |

| Deactivated sodium thiomethoxide. | Use freshly opened or properly stored sodium thiomethoxide. It is sensitive to air and moisture.[10] | |

| Formation of Side Products | Oxidation of the methylthio group to methylsulfinyl or methylsulfonyl. | Conduct the reaction under a strict inert atmosphere. Use degassed solvents.[13] |

| N-demethylation of the methoxy group. | While less common with thiolate nucleophiles, this can occur under harsh conditions.[14] If observed, consider milder reaction temperatures. | |

| Low Isolated Yield | Product loss during aqueous workup. | Ensure complete extraction from the aqueous phase. If the product has some water solubility, perform more extractions or saturate the aqueous phase with NaCl. |

| Difficult purification. | Optimize the chromatography conditions, trying different solvent systems or using a different stationary phase if necessary. |

Conclusion

The nucleophilic aromatic substitution of 5-bromo-2-methoxypyridine with sodium thiomethoxide is an efficient and reliable method for the synthesis of 2-methoxy-5-(methylthio)pyridine. A thorough understanding of the SNAr mechanism, careful attention to anhydrous and inert reaction conditions, and a systematic approach to workup and purification are essential for achieving high yields and purity. This protocol provides a solid foundation for researchers to successfully perform this valuable transformation in their synthetic endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.

- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Unknown. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- SciSpace. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.

- ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.

- ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.

- Sciencemadness.org. (n.d.). Sodium Methoxide.

- LookChem. (n.d.). Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS.

- PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- LookChem. (n.d.). Cas 5188-07-8,Sodium thiomethoxide.

- Unknown. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.

- BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6 -.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a | Download Table.

- Common Organic Chemistry. (n.d.). Sodium Thiomethoxide.

- ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.

- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Clutch Prep. (n.d.). SNAr Reactions of Pyridine Practice Problems.

- Asian Journal of Chemistry. (2012, May 1). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.

- ChemicalBook. (2026, January 13). Sodium thiomethoxide | 5188-07-8.

- BenchChem. (2025, December). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.

- ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- Wikipedia. (n.d.). Sodium methanethiolate.

- Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution.

- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.

- DR-NTU. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.

- PMC. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.

- Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.

- PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. scispace.com [scispace.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sodium Thiomethoxide [commonorganicchemistry.com]

Application Note: Methoxylation of 2-Halo-5-(methylthio)pyridine

Executive Summary & Strategic Rationale

This guide details the process chemistry for converting 2-halo-5-(methylthio)pyridine (where Halo = Cl, Br, or F) to 2-methoxy-5-(methylthio)pyridine . This transformation is a cornerstone in the synthesis of heterobiaryl drugs and agrochemicals, where the methoxy group often serves as a bioisostere or a metabolic handle.

While the 2-position of pyridine is inherently activated for Nucleophilic Aromatic Substitution (

Reaction Mechanism & Critical Parameters[1]

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The methoxide anion attacks the electrophilic C-2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen, which is the driving force for the regioselectivity. Re-aromatization occurs via the expulsion of the halide leaving group.

Caption: Kinetic pathway of the methoxylation. The 5-SMe group raises the energy of the transition state, requiring thermal activation.

Substrate Reactivity Profile

The choice of halogen significantly impacts reaction kinetics due to the "Element Effect" in

| Substrate (X) | Reactivity | Recommended Temp | Notes |